3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a pyrazole ring, and a thiophene ring
Preparation Methods
The synthesis of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the fluorinated intermediate with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s fluorine atoms and aromatic rings make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can be compared with other similar compounds, such as:
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its biological activity and properties.
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the fluorine atoms, which may influence its reactivity and interactions with biological targets.
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]aniline: Contains an aniline group instead of a benzamide group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine atoms, pyrazole ring, and thiophene ring, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
3,4-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-5-4-11(9-13(12)18)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWKKCSKVEBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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